molecular formula C22H23NO4S B281526 N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE

N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE

Cat. No.: B281526
M. Wt: 397.5 g/mol
InChI Key: BVXDGKZEGFQQMI-UHFFFAOYSA-N
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Description

N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dibenzofuran moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the sulfonyl group and its subsequent attachment to the dibenzofuran structure. Common synthetic routes may involve the use of reagents such as sulfonyl chlorides and dibenzofuran derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dibenzofuran moiety may also interact with hydrophobic pockets in target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N-(3-fluorobenzyl)norleucinamide
  • N-[(2,5-dimethylphenyl)sulfonyl]glycine
  • (2,5-dimethylphenyl)sulfonylalanine

Uniqueness

N-[(2,5-DIMETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ACETAMIDE is unique due to its specific structural features, including the combination of a sulfonyl group with a dibenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C22H23NO4S/c1-14-8-9-15(2)22(12-14)28(25,26)23(16(3)24)17-10-11-21-19(13-17)18-6-4-5-7-20(18)27-21/h8-13H,4-7H2,1-3H3

InChI Key

BVXDGKZEGFQQMI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C

Origin of Product

United States

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